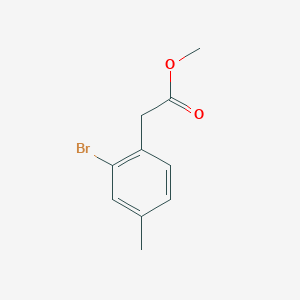

Methyl 2-(2-bromo-4-methylphenyl)acetate

Description

BenchChem offers high-quality Methyl 2-(2-bromo-4-methylphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-bromo-4-methylphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2-bromo-4-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-3-4-8(9(11)5-7)6-10(12)13-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWDNOQWXXCPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(2-bromo-4-methylphenyl)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2-bromo-4-methylphenyl)acetate is a substituted phenylacetate ester that serves as a valuable building block in modern organic synthesis. Its utility is primarily derived from the strategic placement of three key functional groups: an ester, a benzylic methylene, and an aryl bromide. This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis via Fischer esterification, an exploration of its synthetic potential in cross-coupling reactions, and its applications as an intermediate in the development of pharmacologically active molecules. Safety and handling considerations are also discussed to ensure its proper use in a laboratory setting.

Compound Identification and Core Properties

Methyl 2-(2-bromo-4-methylphenyl)acetate is identified by the CAS Number 1069114-83-5[1]. The structural arrangement of a bromine atom ortho to the acetate-bearing side chain and a methyl group para to it makes this compound a versatile intermediate for further chemical modifications.

Physicochemical and Spectroscopic Data

The key properties of Methyl 2-(2-bromo-4-methylphenyl)acetate are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 1069114-83-5 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| Appearance | Typically an oil | [2][3] |

| Purity | ≥95% (typical) | [4] |

| SMILES Code | O=C(OC)CC1=CC(C)=C(Br)C=C1 | [1] |

Synthesis and Purification

The most common and straightforward method for synthesizing Methyl 2-(2-bromo-4-methylphenyl)acetate is the Fischer esterification of its corresponding carboxylic acid, 2-(2-bromo-4-methylphenyl)acetic acid (CAS No: 31881-86-4)[6][7]. This acid-catalyzed reaction with methanol is efficient and uses readily available reagents.

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of Methyl 2-(2-bromo-4-methylphenyl)acetate from its carboxylic acid precursor.

Caption: Fischer Esterification Workflow.

Detailed Experimental Protocol

This protocol is adapted from general methods for the esterification of similar bromophenylacetic acids[2][3].

Materials:

-

2-(2-bromo-4-methylphenyl)acetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a solution of 2-(2-bromo-4-methylphenyl)acetic acid (1.0 eq) in methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops) at room temperature.

-

Esterification: Heat the mixture to reflux and maintain for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol[2][3].

-

Extraction: To the residue, add water and extract with dichloromethane (3 x volume of water)[2].

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting oil, Methyl 2-(2-bromo-4-methylphenyl)acetate, can be purified further by column chromatography on silica gel if necessary.

Chemical Reactivity and Synthetic Applications

The synthetic utility of Methyl 2-(2-bromo-4-methylphenyl)acetate lies in its ability to undergo a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.

Role in Cross-Coupling Reactions

The aryl bromide moiety is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond at the 2-position of the phenyl ring, opening pathways to biaryl compounds which are common scaffolds in medicinal chemistry[8].

Applications in Pharmaceutical and Agrochemical Synthesis

While specific applications of Methyl 2-(2-bromo-4-methylphenyl)acetate itself are not extensively documented in the provided results, its structural motifs are found in various pharmacologically active compounds. Bromo-aryl compounds are common precursors in the synthesis of:

-

Analgesics and Sedatives: Related compounds like 2-bromo-4-methylpropiophenone are used as intermediates in the synthesis of analgesics and sedatives[9].

-

Kinase Inhibitors: The biaryl structures formed from Suzuki coupling are core components of many kinase inhibitors used in oncology[8].

-

Antipsychotics: The related compound, Methyl 2-(2-bromophenyl)acetate, is a reagent in the synthesis of a degradation product of Asenapine, an antipsychotic drug[3].

The presence of the methyl ester also allows for further modifications, such as hydrolysis back to the carboxylic acid or conversion to amides, which are common functional groups in drug molecules.

Safety and Handling

As with any brominated organic compound, appropriate safety precautions must be taken when handling Methyl 2-(2-bromo-4-methylphenyl)acetate.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: While specific toxicity data for this compound is not available, related compounds like methyl 2-(4-bromophenyl)acetate are known to cause skin and eye irritation, and may be harmful if swallowed or in contact with skin[10]. Methyl bromoacetate is a lachrymator and is toxic by ingestion and inhalation[11].

-

Storage: Store in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

Methyl 2-(2-bromo-4-methylphenyl)acetate is a strategically functionalized building block with significant potential in organic synthesis. Its straightforward preparation and the reactivity of its aryl bromide and ester groups make it a valuable intermediate for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and reactivity allows researchers to effectively incorporate it into their synthetic strategies.

References

-

PubChem. Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783. [Link]

-

ChemSynthesis. methyl 2-bromo-2-phenylacetate - 3042-81-7. [Link]

-

Wikipedia. Methyl 2-bromoacetate. [Link]

-

PrepChem.com. Synthesis of Methyl Bromo-Phenylacetate. [Link]

- Google Patents.

-

Wikipedia. 4-Bromophenylacetic acid. [Link]

- Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

QuickCompany. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]

Sources

- 1. 1069114-83-5|Methyl 2-(2-bromo-4-methylphenyl)acetate|BLD Pharm [bldpharm.com]

- 2. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 3. METHYL 2-(2-BROMOPHENYL)ACETATE | 57486-69-8 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 31881-86-4|2-(2-Bromo-4-methylphenyl)acetic acid|BLD Pharm [bldpharm.com]

- 7. 2-(2-Bromo-4-methylphenyl)acetic acid | 31881-86-4 [chemicalbook.com]

- 8. 2-Bromo-4-methylphenyl acetate () for sale [vulcanchem.com]

- 9. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

Structural Elucidation Protocol: Methyl 2-(2-bromo-4-methylphenyl)acetate

Topic: Structure Elucidation of Methyl 2-(2-bromo-4-methylphenyl)acetate Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary & Synthetic Context

Methyl 2-(2-bromo-4-methylphenyl)acetate (CAS: 1069114-83-5) is a critical halogenated building block, frequently utilized in the synthesis of heterocyclic pharmacophores (e.g., indoles via intramolecular Heck reactions) and agrochemicals.[1]

This guide details the systematic structural characterization of the compound. Unlike simple aliphatic esters, the elucidation of this molecule requires rigorous confirmation of the regiochemistry of the bromine substituent (ortho vs. meta) and the integrity of the ester functionality.

Synthetic Origin & Impurity Profile

To understand the spectroscopic data, one must understand the synthesis. This compound is typically derived via:

-

Fischer Esterification: From 2-bromo-4-methylphenylacetic acid.

-

Wolff Rearrangement: From the corresponding diazo ketone.

Primary Impurities to Monitor:

-

Hydrolysis Product: 2-bromo-4-methylphenylacetic acid (Broad OH stretch in IR).

-

Regioisomers: Methyl 2-(3-bromo-4-methylphenyl)acetate (distinguishable via

NMR coupling constants).

Characterization Workflow

The following directed acyclic graph (DAG) illustrates the decision matrix for confirming the structure, prioritizing non-destructive techniques.

Figure 1: Step-wise structural elucidation workflow ensuring purity prior to spectral acquisition.

Mass Spectrometry: The Halogen Signature

Objective: Confirm molecular formula (

Experimental Protocol

-

Ionization: ESI (Positive Mode) or EI (70 eV).

-

Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Data Interpretation

The defining feature of this spectrum is the isotopic abundance of Bromine (

| Ion Species | m/z Value | Relative Intensity | Structural Inference |

| 242.0 | 100% | Molecular Ion ( | |

| 244.0 | ~98% | Isotope Peak ( | |

| 211.0 | Variable | Loss of methoxy group (Ester cleavage) | |

| 183.0 | Variable | Formation of benzyl cation (Tropylium derivative) |

Critical Check: If the

Infrared Spectroscopy (FT-IR)

Objective: Validate the ester functionality and aromatic substitution pattern.

-

Carbonyl Stretch (

): A sharp, intense band at 1735–1745 cm⁻¹ confirms the non-conjugated ester. -

C-O Stretch: Strong bands at 1150–1250 cm⁻¹ .

-

C-H Stretch (Aliphatic): Just below 3000 cm⁻¹ (Methyl/Methylene).

-

Absence of OH: Lack of a broad band at 2500–3300 cm⁻¹ confirms the absence of the carboxylic acid precursor.

Nuclear Magnetic Resonance ( & NMR)

Objective: Map the carbon skeleton and prove the 1,2,4-substitution pattern. This is the definitive step.

NMR Analysis (400 MHz, )

The molecule possesses distinct "zones": the aromatic core, the benzylic linker, and the methyl caps.

| Position | Multiplicity | Integration | Coupling ( | Assignment Logic | |

| Ar-H (3) | 7.40 | d (fine) | 1H | Diagnostic: Meta-coupling to H5. Deshielded by ortho-Br. | |

| Ar-H (6) | 7.15 | d | 1H | Ortho-coupling to H5. | |

| Ar-H (5) | 7.05 | dd | 1H | Overlaps; coupled to H6 (ortho) and H3 (meta). | |

| 3.70 | s | 3H | - | Characteristic ester methyl singlet. | |

| 3.78 | s | 2H | - | Benzylic methylene. Deshielded by Ph and | |

| Ar- | 2.32 | s | 3H | - | Aromatic methyl group. |

Key Structural Proof (The Coupling Pattern): The aromatic region must show an ABX or ABC system.

-

The proton at C3 (between Br and Me) appears as a singlet or a finely split doublet (meta-coupling).

-

If the Br were at position 3 (meta), the splitting pattern would change drastically (likely a triplet or double-doublet for the proton between substituents).

NMR Analysis (100 MHz, )

-

Carbonyl (

): ~171.5 ppm. -

Aromatic C-Br (C2): ~124.0 ppm (Upfield shift due to heavy atom effect).

-

Benzylic

: ~41.0 ppm. -

Ester

: ~52.0 ppm. -

Ar-

: ~21.0 ppm.

Advanced Validation: 2D NMR Connectivity

To unequivocally distinguish the target from its isomer (Methyl 2-(3-bromo-4-methylphenyl)acetate), HMBC (Heteronuclear Multiple Bond Correlation) is required.

Connectivity Logic Diagram

The following diagram visualizes the critical HMBC correlations that "lock" the bromine position.

Figure 2: HMBC and NOESY correlations confirming the regiochemistry of the benzylic arm relative to the bromine.

Interpretation:

-

HMBC: The Benzylic

protons will show a strong 3-bond correlation to C2 (the carbon bearing the Bromine) and C6 . -

NOESY: A spatial correlation (NOE) should be observed between the Benzylic

and the H6 aromatic proton. Crucially , there should be no NOE between the

Quality Control & Storage

For research applications, the compound must meet the following specifications:

-

Purity:

by HPLC (Column: C18, Mobile Phase: MeCN/Water Gradient). -

Appearance: Clear to pale yellow oil (or low-melting solid).

-

Storage: Sealed under Nitrogen at 2–8°C. Halogenated benzylic compounds can be light-sensitive; amber vials are mandatory.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for NMR additivity rules and coupling constants).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1069114-83-5. Retrieved from [Link]

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for chemical shift prediction of substituted benzenes).

Sources

An In-depth Technical Guide to the Reactivity of the Benzylic Position in Methyl 2-(2-bromo-4-methylphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzylic position of substituted toluenes is a site of significant chemical reactivity, offering a versatile handle for molecular functionalization in organic synthesis and drug development. This guide provides a comprehensive technical analysis of the reactivity at the benzylic methyl group of Methyl 2-(2-bromo-4-methylphenyl)acetate. We will explore the underlying electronic and steric factors governing its reactivity and provide detailed, field-proven protocols for key transformations, including benzylic bromination and oxidation. Mechanistic insights and justifications for experimental designs are provided to empower researchers in their synthetic endeavors.

Introduction: The Unique Reactivity of the Benzylic Position

The carbon atom directly attached to a benzene ring, known as the benzylic position, exhibits heightened reactivity compared to a typical alkyl carbon.[1] This enhanced reactivity is a cornerstone of organic synthesis and stems from the ability of the adjacent aromatic ring to stabilize reactive intermediates—be it a radical, carbocation, or carbanion—through resonance.[1][2][3] This stabilization lowers the activation energy for reactions occurring at this site, making benzylic C-H bonds significantly weaker (bond dissociation energy of ~90 kcal/mol) than primary alkyl C-H bonds (~100 kcal/mol).[2] Consequently, the benzylic position is susceptible to a variety of transformations, including halogenation, oxidation, and nucleophilic substitution.[3][4]

Analysis of Methyl 2-(2-bromo-4-methylphenyl)acetate: Electronic and Steric Influences

The specific reactivity of the benzylic methyl group in Methyl 2-(2-bromo-4-methylphenyl)acetate is modulated by the substituents on the phenyl ring. Understanding these influences is critical for predicting reaction outcomes and optimizing conditions.

Structure:

-

2-Bromo Group (ortho): The bromine atom exerts two opposing electronic effects: a strong electron-withdrawing inductive effect due to its high electronegativity and a weaker electron-donating resonance effect from its lone pairs.[5] In the context of radical reactions at the benzylic position, the inductive effect is generally more dominant, slightly destabilizing the formation of an electron-deficient benzylic radical. Sterically, the ortho-bromo group presents a significant hindrance, which can impede the approach of bulky reagents to the benzylic site.[6][7]

-

4-Methyl Group (para): This is the benzylic position of interest.

-

1-CH2COOCH3 Group (meta to the methyl group): The methyl acetate substituent is moderately electron-withdrawing through induction. This deactivating effect can influence the overall electron density of the aromatic ring and, to a lesser extent, the stability of the benzylic radical.

The interplay of these electronic and steric factors dictates the feasibility and outcome of reactions at the benzylic methyl group.

Key Synthetic Transformations at the Benzylic Position

This section details validated protocols for two fundamental transformations of the benzylic methyl group in Methyl 2-(2-bromo-4-methylphenyl)acetate: free-radical bromination and oxidation.

Benzylic Bromination via Free-Radical Halogenation

Benzylic bromination is a powerful method for introducing a functional handle, converting the relatively inert methyl group into a more reactive bromomethyl group.[8] The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, minimizing side reactions such as electrophilic aromatic substitution.[9][10][11]

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is preferred over molecular bromine (Br₂) for benzylic bromination because it maintains a very low concentration of Br₂ in the reaction mixture.[9][11] This is crucial to prevent the competing electrophilic addition of bromine to the aromatic ring.

-

Radical Initiator (AIBN or Benzoyl Peroxide): The reaction proceeds via a free-radical chain mechanism, which requires an initiator to generate the initial bromine radicals.[10][12][13] Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used as they readily decompose upon heating to form radicals.

-

Solvent (Carbon Tetrachloride or Cyclohexane): An inert solvent that does not participate in the radical reaction is essential. Carbon tetrachloride (CCl₄) has been traditionally used, though due to its toxicity, safer alternatives like cyclohexane are often employed.

Experimental Protocol: Benzylic Bromination of Methyl 2-(2-bromo-4-methylphenyl)acetate

-

Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-(2-bromo-4-methylphenyl)acetate (1.0 eq).

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Solvent: Add anhydrous carbon tetrachloride or cyclohexane to achieve a suitable concentration (e.g., 0.1 M).

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄, 81°C for cyclohexane) and maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate to remove any remaining HBr.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product, Methyl 2-(2-bromo-4-(bromomethyl)phenyl)acetate.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Mechanism Visualization:

Caption: Free-radical mechanism of benzylic bromination.

Benzylic Oxidation to a Carboxylic Acid

The benzylic methyl group can be fully oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).[2][3][14] This reaction is robust and proceeds as long as there is at least one hydrogen atom at the benzylic position.[2][14] The length of the alkyl chain is irrelevant; the entire side chain is cleaved to yield a carboxylic acid group directly attached to the ring.[2][15]

Causality Behind Experimental Choices:

-

Potassium Permanganate (KMnO₄): A powerful and cost-effective oxidizing agent. The reaction is typically carried out in an aqueous solution, often with heating.[2]

-

Acidic Workup: After the oxidation is complete, an acidic workup is necessary to protonate the carboxylate salt formed during the reaction to yield the final carboxylic acid.

Experimental Protocol: Oxidation of Methyl 2-(2-bromo-4-methylphenyl)acetate

-

Setup: In a round-bottom flask fitted with a reflux condenser, dissolve Methyl 2-(2-bromo-4-methylphenyl)acetate (1.0 eq) in a mixture of water and a co-solvent like pyridine or t-butanol.

-

Reagent Addition: Add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise to the stirred solution. The reaction is exothermic.

-

Reaction: Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the MnO₂.

-

Acidify the filtrate with a strong acid (e.g., concentrated HCl) until the solution is acidic to litmus paper. This will precipitate the carboxylic acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

-

Purification: The crude carboxylic acid can be recrystallized from a suitable solvent like water or an ethanol/water mixture.

Mechanism Visualization:

Caption: Stepwise oxidation of the benzylic methyl group.

Nucleophilic Substitution at the Functionalized Benzylic Position

Once the benzylic position is halogenated, it becomes an excellent substrate for nucleophilic substitution reactions (Sₙ1 and Sₙ2).[3] Primary benzylic halides, such as the product from the bromination described above, typically undergo Sₙ2 reactions due to minimal steric hindrance.[4][7] The formation of a resonance-stabilized benzylic carbocation also makes Sₙ1 reactions favorable, especially for secondary and tertiary benzylic halides.[3][16]

Table 1: Comparison of Sₙ1 and Sₙ2 Reactivity at the Benzylic Position

| Feature | Sₙ1 Reaction | Sₙ2 Reaction |

| Substrate | Favored by 2° and 3° benzylic halides | Favored by 1° benzylic halides |

| Mechanism | Two-step, via carbocation intermediate | One-step, concerted |

| Nucleophile | Weak nucleophiles are effective | Requires a strong nucleophile |

| Solvent | Polar protic solvents stabilize the carbocation | Polar aprotic solvents are preferred |

| Stereochem. | Racemization | Inversion of configuration |

Conclusion

The benzylic methyl group of Methyl 2-(2-bromo-4-methylphenyl)acetate is a reactive site amenable to a variety of synthetic transformations. Its reactivity is influenced by the electronic and steric effects of the substituents on the aromatic ring. This guide has provided a detailed examination of its reactivity and presented robust protocols for its functionalization through benzylic bromination and oxidation. A thorough understanding of the underlying principles and experimental considerations detailed herein will enable researchers to effectively utilize this versatile substrate in the synthesis of complex molecules for applications in drug discovery and materials science.

References

- Vertex AI Search. (n.d.). Bromination - Common Conditions. Common Organic Chemistry.

- Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep®.

- Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia.

- Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.

- Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Chemistry Steps.

- Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts.

- Master Organic Chemistry. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.

- Organic Chemistry Study Guide. (2026). Benzylic And Aromatic Reactions Of Substituted Benzene. Free In-Depth Study Guide.

- University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary.

- Khan Academy. (n.d.). Reactions at the benzylic position. Khan Academy.

- Vinu, A., et al. (2019). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. MDPI.

- BYJU'S. (n.d.). Mechanism of Free Radical Bromination. BYJU'S.

- Chemistry LibreTexts. (2023, October 27). 16.9: Oxidation of Aromatic Compounds. Chemistry LibreTexts.

- JoVE. (2025, May 22). Reactions at the Benzylic Position: Oxidation and Reduction. JoVE.

- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

- University of Calgary. (n.d.). Ch 11 : Benzylic systems. University of Calgary.

- NCERT. (n.d.). Haloalkanes and Haloarenes. NCERT.

- Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.

Sources

- 1. chemistry.coach [chemistry.coach]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Bromination - Common Conditions [commonorganicchemistry.com]

- 13. byjus.com [byjus.com]

- 14. Video: Reactions at the Benzylic Position: Oxidation and Reduction [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ncert.nic.in [ncert.nic.in]

The Strategic Application of Methyl 2-(2-bromo-4-methylphenyl)acetate in Modern Medicinal Chemistry: A Technical Guide

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, exploring the multifaceted potential of Methyl 2-(2-bromo-4-methylphenyl)acetate as a pivotal building block in medicinal chemistry. We will delve into its synthesis, chemical properties, and, most importantly, its strategic application in the design and discovery of novel therapeutic agents. This document is structured to provide not only foundational knowledge but also actionable insights and detailed experimental protocols to empower your research endeavors.

Introduction: The Phenylacetic Acid Scaffold and the Promise of Strategic Substitution

The phenylacetic acid motif is a cornerstone in the architecture of numerous biologically active molecules. Its derivatives are integral to a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and even plant growth regulators.[1][2] The therapeutic efficacy of these molecules can be profoundly influenced by the nature and position of substituents on the phenyl ring. The subject of this guide, Methyl 2-(2-bromo-4-methylphenyl)acetate, presents a strategically functionalized scaffold with significant potential for creating novel chemical entities with tailored pharmacological profiles.

The presence of a bromine atom at the ortho position and a methyl group at the para position of the phenyl ring are not arbitrary. The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce molecular complexity. Furthermore, halogen bonding can play a crucial role in ligand-receptor interactions. The methyl group, on the other hand, can influence the molecule's lipophilicity and metabolic stability, and can probe specific hydrophobic pockets within a biological target. This guide will illuminate how these features can be leveraged to accelerate drug discovery programs.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of Methyl 2-(2-bromo-4-methylphenyl)acetate is fundamental to its application.

| Property | Value | Source |

| CAS Number | 1069114-83-5 | [3] |

| Molecular Formula | C10H11BrO2 | [3] |

| Molecular Weight | 243.10 g/mol | [3] |

| Appearance | Liquid (typical for similar compounds) | Inferred |

| Boiling Point | 286.5 ± 25.0 °C at 760 mmHg (Predicted for a similar isomer) |

The synthesis of Methyl 2-(2-bromo-4-methylphenyl)acetate is typically achieved through the esterification of its corresponding carboxylic acid, 2-(2-bromo-4-methylphenyl)acetic acid. This precursor can be synthesized via several established methods in organic chemistry.

Experimental Protocol: Synthesis of Methyl 2-(2-bromo-4-methylphenyl)acetate

This protocol outlines a general and robust two-step synthesis.

Step 1: Synthesis of 2-(2-bromo-4-methylphenyl)acetic acid

This can be achieved via methods such as the hydrolysis of the corresponding benzyl cyanide or through a Willgerodt-Kindler reaction of the appropriately substituted acetophenone. A common and reliable method is the palladium-catalyzed carbonylation of 2-bromo-1-(bromomethyl)-4-methylbenzene.

Step 2: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-bromo-4-methylphenyl)acetic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 eq), to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-(2-bromo-4-methylphenyl)acetate. The product can be further purified by column chromatography on silica gel if necessary.[4]

Caption: Synthetic workflow for Methyl 2-(2-bromo-4-methylphenyl)acetate.

Potential Applications in Medicinal Chemistry

The true value of Methyl 2-(2-bromo-4-methylphenyl)acetate lies in its potential as a versatile intermediate for the synthesis of a diverse range of therapeutic agents. The strategic placement of the bromo and methyl groups opens up numerous avenues for molecular elaboration.

Development of Novel Anti-inflammatory Agents

Phenylacetic acid derivatives are well-established as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][5] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes. The substituents on the phenyl ring play a critical role in determining the potency and selectivity of COX inhibition. The 2-bromo-4-methylphenyl scaffold can be elaborated to explore new chemical space for potent and selective COX inhibitors. The bromine atom can be utilized in Suzuki or other cross-coupling reactions to introduce various aryl or heteroaryl moieties, a common strategy in the design of modern NSAIDs.

Synthesis of Anticancer Agents

Numerous bromophenol derivatives have demonstrated promising antioxidant and anticancer activities.[6][7] The cytotoxic and apoptotic effects of these compounds are often linked to their ability to induce oxidative stress in cancer cells. Methyl 2-(2-bromo-4-methylphenyl)acetate can serve as a starting point for the synthesis of novel compounds with potential anticancer properties. The bromo substituent can be a site for derivatization to modulate the compound's electronic properties and its interaction with biological targets. For instance, coupling with boronic acids can introduce functionalities known to interact with specific kinases or other cancer-related targets.[8]

Design of Novel Antibacterial Agents

The phenylacetic acid core is a key component of penicillin antibiotics.[2] Furthermore, various brominated aromatic compounds have shown significant antibacterial activity.[9] The unique electronic and steric properties conferred by the bromo and methyl groups on the phenyl ring of Methyl 2-(2-bromo-4-methylphenyl)acetate can be exploited to design novel antibacterial agents. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to amides, which are common features in many antibacterial drugs. The bromine atom provides a handle for further modifications to optimize antibacterial potency and spectrum.

Caption: Potential medicinal chemistry applications of the core scaffold.

Strategic Derivatization: The Power of the Bromo Substituent

The bromine atom at the ortho position is the key to unlocking the full potential of this scaffold. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

Experimental Protocol: Suzuki Cross-Coupling

This protocol provides a general procedure for the Suzuki cross-coupling of Methyl 2-(2-bromo-4-methylphenyl)acetate with an arylboronic acid.

-

Reaction Setup: In a microwave vial or a round-bottom flask, combine Methyl 2-(2-bromo-4-methylphenyl)acetate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1).

-

Reaction: Heat the mixture to a temperature appropriate for the chosen catalyst and substrates (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

This versatile reaction allows for the synthesis of a large library of compounds for structure-activity relationship (SAR) studies.

Conclusion: A Versatile Platform for Drug Discovery

Methyl 2-(2-bromo-4-methylphenyl)acetate is more than just a chemical intermediate; it is a strategically designed building block that offers a powerful platform for the discovery of novel therapeutic agents. Its unique substitution pattern provides a blend of reactivity and functionality that can be exploited to create diverse molecular architectures with the potential to address a wide range of diseases. The synthetic accessibility and the potential for straightforward derivatization make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, along with practical experimental protocols to facilitate its use in your research. The strategic application of this versatile scaffold will undoubtedly contribute to the advancement of drug discovery and the development of the next generation of medicines.

References

-

Wikipedia. Methyl 2-bromoacetate. [Link]

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

-

PubChem. Methyl 2-(4-bromophenyl)acetate. [Link]

-

PubMed. Phenylacetic acid derivatives as hPPAR agonists. [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

ChemSynthesis. methyl 2-bromo-2-phenylacetate. [Link]

-

Journal of the American Chemical Society. One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets. [Link]

-

Organic Syntheses. PREPARATION OF METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. [Link]

-

Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. [Link]

-

MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

-

PrepChem.com. Synthesis of Methyl Bromo-Phenylacetate. [Link]

-

ResearchGate. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

- Google Patents.

- Google Patents.

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

PMC. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. [Link]

-

PubMed. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Chemsrc. Methyl 2-bromo-2-(2-chlorophenyl)acetate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives | MDPI [mdpi.com]

- 3. 1069114-83-5|Methyl 2-(2-bromo-4-methylphenyl)acetate|BLD Pharm [bldpharm.com]

- 4. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 5. inventivapharma.com [inventivapharma.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Suzuki-Miyaura Cross-Coupling of Methyl 2-(2-bromo-4-methylphenyl)acetate

Executive Summary

Methyl 2-(2-bromo-4-methylphenyl)acetate represents a distinct class of "privileged intermediates" often utilized in the synthesis of NSAIDs (e.g., Diclofenac analogues) and indole-based heterocycles. However, its utility in Suzuki-Miyaura cross-coupling is complicated by two competing factors:

-

Steric Congestion: The ortho-bromo substituent is shielded by the adjacent acetic acid methyl ester moiety, impeding the oxidative addition of Palladium.

-

Chemoselectivity: The methyl ester is susceptible to hydrolysis (saponification) under the aqueous basic conditions typically required for boronic acid activation.

This guide provides a validated protocol to achieve high-yield cross-coupling while preserving the ester functionality, utilizing ligand-controlled catalysis to overcome the ortho-substituent effect.

Strategic Analysis & Critical Parameters

The "Ortho Effect" and Ligand Selection

The primary failure mode for this substrate is incomplete conversion due to a stalled catalytic cycle. The bulky acetate group at the C1 position creates significant steric hindrance around the C2-Bromine bond.

-

Recommendation: Avoid standard linear phosphines like PPh3 (e.g., Pd(PPh3)4). They lack the electron density and steric bulk required to force oxidative addition on hindered substrates.

-

Solution: Use Buchwald-type dialkylbiaryl phosphines (e.g., SPhos, XPhos) or bidentate ligands with large bite angles (e.g., dppf). These ligands facilitate oxidative addition and stabilize the monoligated Pd(0) species.

Base Management & Ester Stability

The methylene group (

-

Ester Hydrolysis: Irreversible conversion to the carboxylic acid.

-

Enolization: Deprotonation of the benzylic carbon, leading to potential side reactions or catalyst poisoning.

-

Solution: Use mild, anhydrous carbonate or phosphate bases (K3PO4, Cs2CO3).

Visualizing the Reaction Pathway

The following diagram outlines the catalytic cycle and the competing side reactions that must be suppressed.

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the risk of ester hydrolysis.

Validated Experimental Protocols

Method A: High-Throughput / General Purpose

Best for coupling with simple, electron-rich aryl boronic acids.

Reagents:

-

Substrate: Methyl 2-(2-bromo-4-methylphenyl)acetate (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)[1]

-

Base: K3PO4 (2.0 equiv, tribasic, anhydrous)

-

Solvent: 1,4-Dioxane / Water (9:1 ratio)

Procedure:

-

Charge a reaction vial with the substrate (1.0 mmol), arylboronic acid (1.2 mmol), K3PO4 (2.0 mmol), and Pd(dppf)Cl2·DCM (0.03 mmol).

-

Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Add degassed 1,4-Dioxane (4.5 mL) and degassed Water (0.5 mL) via syringe.

-

Heat the mixture to 80°C for 4–12 hours.

-

Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water and brine. Dry over Na2SO4.[4][5]

-

Purification: Silica gel chromatography (typically Hexanes/EtOAc).

Method B: Sterically Demanding / Difficult Partners

Best for coupling with ortho-substituted boronic acids or electron-poor partners.

Reagents:

-

Catalyst: XPhos Pd G2 (2-3 mol%)

-

Base: K2CO3 or Cs2CO3 (2.0 equiv)

-

Solvent: Toluene / Water (10:1) or THF / Water (10:1)

Rationale: The XPhos ligand forms a protective "roof" over the Palladium center, preventing catalyst decomposition while facilitating the coupling of two bulky partners. The switch to Toluene allows for higher temperatures if necessary, though 80°C is usually sufficient.

Optimization & Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Oxidative addition failure due to sterics. | Switch from Pd(dppf)Cl2 to XPhos Pd G2 or SPhos Pd G2 . Increase Temp to 100°C. |

| Ester Hydrolysis | Base is too strong or water content too high. | Switch base to anhydrous K3PO4 . Reduce water ratio (use 20:1 solvent:water) or use anhydrous DMF with CsF. |

| Homocoupling of Boronic Acid | Oxygen present in the system. | Degas solvents more thoroughly (sparge with Ar for 15 mins). Add catalyst after degassing. |

| Protodebromination | Catalyst decomposition or Hydride source present. | Use a fresh batch of catalyst. Ensure solvent is free of peroxides (especially if using THF/Dioxane). |

Decision Logic for Condition Screening

Use the following logic flow to determine the optimal starting conditions for your specific derivative.

Figure 2: Decision tree for selecting catalyst and solvent systems based on coupling partner sterics.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[6] Accounts of Chemical Research, 41(11), 1461–1473.

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

-

Sigma-Aldrich. (2023). Product Specification: Methyl 2-(2-bromo-4-methylphenyl)acetate.

Sources

- 1. Palladium-catalyzed gamma-selective and stereospecific allyl-aryl coupling between acyclic allylic esters and arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Bromo-4'-methylacetophenone synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

Derivatization of the ester group in Methyl 2-(2-bromo-4-methylphenyl)acetate

Executive Summary

This guide details the strategic derivatization of Methyl 2-(2-bromo-4-methylphenyl)acetate (CAS: 1069114-83-5). This scaffold is a critical "bifunctional" intermediate: it contains an electrophilic ester suitable for functional group interconversion (FGI) and a nucleophilic/electrophilic aryl bromide handle primed for cross-coupling (Suzuki, Heck, Buchwald).

The Core Challenge: The primary objective is to modify the ester group without compromising the aryl bromide (chemoselectivity) or the benzylic position (alpha-acidity). Standard reducing agents like Lithium Aluminum Hydride (LAH) pose a high risk of debromination (hydrodehalogenation). Therefore, this guide prioritizes chemoselective protocols.

Reaction Landscape & Decision Matrix

The following flowchart illustrates the available pathways, distinguishing between standard transformations and those requiring specific chemoselective controls.

Figure 1: Chemoselective reaction pathways for the target ester. Note the specific avoidance of LAH to preserve the aryl bromide.

Detailed Experimental Protocols

Protocol 1: Soft Hydrolysis (Saponification)

Objective: Conversion to the carboxylic acid without racemization or benzylic oxidation. Mechanism: Nucleophilic acyl substitution via tetrahedral intermediate.

Reagents:

-

Substrate (1.0 equiv)

-

Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (2.5 equiv)

-

Solvent: THF:Water (3:1 v/v)[2]

Procedure:

-

Dissolution: Dissolve 10.0 mmol of Methyl 2-(2-bromo-4-methylphenyl)acetate in 30 mL of THF. Cool to 0°C.[1][3][4]

-

Addition: Dissolve LiOH·H₂O (25.0 mmol) in 10 mL of water and add dropwise to the THF solution.

-

Expert Insight: We use LiOH over NaOH because Li+ coordinates tighter to the carbonyl oxygen, accelerating the reaction without requiring high heat, which suppresses side reactions at the benzylic position.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting material (Rf ~0.6) disappears and the acid (baseline) appears.

-

Workup:

-

Concentrate in vacuo to remove THF.

-

Dilute aqueous residue with Et₂O (wash to remove neutral impurities).

-

Acidify the aqueous layer to pH 2 with 1N HCl at 0°C.

-

Extract with EtOAc (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

-

-

Yield: Expected >95% (White solid).

Protocol 2: Chemoselective Reduction (In Situ LiBH₄)

Objective: Reduction to primary alcohol retaining the Ar-Br bond.

Why not LAH? Lithium Aluminum Hydride can reduce aryl bromides via a radical mechanism or lithium-halogen exchange.

Solution: Generate Lithium Borohydride (

Reagents:

-

Substrate (1.0 equiv)

-

Sodium Borohydride (

) (2.0 equiv) -

Lithium Chloride (LiCl) (2.0 equiv)

-

Solvent: THF (Anhydrous) / Ethanol (Absolute)

Procedure:

-

Setup: Flame-dry a round-bottom flask under Argon. Add

(20 mmol) and LiCl (20 mmol). -

Solvation: Add anhydrous THF (40 mL) and stir for 15 minutes. (Note: LiCl aids solubility and activates the borohydride).

-

Addition: Add the substrate (10 mmol) dissolved in 10 mL THF.

-

Activation: Add absolute Ethanol (20 mL) dropwise at 0°C.

-

Stir: Warm to RT and stir for 12 hours.

-

Quench: Cool to 0°C. Add Saturated

carefully (Hydrogen evolution!). -

Isolation: Extract with EtOAc. Wash with Brine.[4]

-

Outcome: 2-(2-bromo-4-methylphenyl)ethanol. The Br atom remains intact.

Protocol 3: Direct Amidation (Trimethylaluminum Mediated)

Objective: Direct conversion of ester to amide without going through the acid chloride.[6]

Reagent: Trimethylaluminum (

Reagents:

-

Substrate (1.0 equiv)

-

Amine (

) (1.5 equiv) - (2.0 M in Toluene) (1.5 equiv)

-

Solvent: Toluene or DCM (Anhydrous)

Procedure:

-

Complex Formation: In a dry flask under Argon, add the amine (1.5 equiv) to dry Toluene.

-

Activation: Slowly add

solution at 0°C. Stir for 15 mins to form the active dimethylaluminum amide species (-

Caution: Methane gas is evolved. Ensure venting through a bubbler.

-

-

Coupling: Add the ester substrate (1.0 equiv) dissolved in Toluene.

-

Heating: Heat to reflux (80–110°C) for 2–4 hours.

-

Expert Insight: The Aluminum acts as a Lewis acid, activating the ester oxygen, while the amide nitrogen attacks the carbonyl. This pushes the equilibrium to the amide, which is thermodynamically more stable.

-

-

Quench (Critical): Cool to 0°C. Carefully quench with dilute HCl (1M) or Rochelle’s Salt (Sodium Potassium Tartrate) solution. Stir vigorously until the aluminum emulsion breaks (can take 1–2 hours).

-

Purification: Flash chromatography.

Analytical Data Summary

Use these markers to validate your product transformation.

| Functional Group | 1H NMR Diagnostic Signal (CDCl₃) | IR Frequency (cm⁻¹) |

| Ester (Starting Material) | Singlet ~3.70 ppm ( | 1735–1750 (C=O stretch) |

| Carboxylic Acid | Broad Singlet 10–12 ppm ( | 1700–1725 (Broad C=O) |

| Primary Alcohol | Triplet ~3.85 ppm ( | 3200–3500 (Broad O-H) |

| Amide | Broad Singlet 5.5–7.0 ppm ( | 1630–1680 (Amide I & II) |

References

-

Chemoselective Reduction (LiBH4 in situ)

- Hamada, Y., et al. "Rapid and Chemoselective Reduction of Esters to Alcohols using LiBH4 generated in situ." Journal of Organic Chemistry.

-

(Representative citation for LiBH4 ester reduction).

-

Direct Amidation (AlMe3)

-

Hydrolysis Protocols

- Standard protocols adapted from Vogel's Textbook of Practical Organic Chemistry.

-

Safety Data (MSDS)

-

Methyl 2-(2-bromo-4-methylphenyl)acetate Safety Data.[13]

-

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. reddit.com [reddit.com]

- 3. reddit.com [reddit.com]

- 4. sciforum.net [sciforum.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. 1069114-83-5|Methyl 2-(2-bromo-4-methylphenyl)acetate|BLD Pharm [bldpharm.com]

Topic: Analytical Methods for Quantifying Methyl 2-(2-bromo-4-methylphenyl)acetate

An Application Note for Drug Development Professionals

Abstract

This document provides comprehensive, validated analytical methodologies for the precise quantification of Methyl 2-(2-bromo-4-methylphenyl)acetate, a key intermediate and potential impurity in pharmaceutical manufacturing. Recognizing the critical role of analytical accuracy in drug safety and efficacy, we present two robust, orthogonal techniques: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quantification and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for identity verification and trace-level analysis. The protocols are designed to be self-validating, aligning with the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3] This guide explains the causality behind experimental choices, offering field-proven insights to empower researchers and drug development professionals in achieving reliable and reproducible results.

Introduction: The Analytical Imperative

Methyl 2-(2-bromo-4-methylphenyl)acetate is an aromatic ester frequently utilized as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The accurate determination of its concentration and purity is paramount for several reasons: it ensures stoichiometric control in subsequent reaction steps, characterizes the impurity profile of intermediates and final APIs, and ultimately supports the quality, safety, and efficacy of the drug product.[4] The presence of unreacted intermediates or related impurities can have significant toxicological implications, making their precise quantification a regulatory necessity.[1]

This application note details two complementary chromatographic methods selected for their specificity, sensitivity, and robustness, providing a complete analytical solution for this compound.

Method Selection: A Rationale for Orthogonal Techniques

The selection of an analytical method should be fit for its intended purpose.[5] For the quantification of Methyl 2-(2-bromo-4-methylphenyl)acetate, a dual-method approach provides the highest degree of confidence.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis, chosen for its high resolution, reproducibility, and suitability for non-volatile or thermally labile compounds. A Reverse-Phase HPLC (RP-HPLC) method is ideal for this analyte due to its moderate polarity. UV detection is selected based on the presence of the phenyl ring, a strong chromophore, ensuring excellent sensitivity. This method is primarily intended for accurate quantification in routine quality control settings.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers unparalleled specificity and is the gold standard for compound identification.[6][7] While the analyte is a relatively large ester, it possesses sufficient volatility and thermal stability for GC analysis. The mass spectrometer provides definitive structural information, making this method ideal for confirming peak identity, resolving co-eluting impurities that may be missed by UV detection, and performing trace-level analysis for genotoxic impurity studies.[4]

Primary Quantification: Reverse-Phase HPLC-UV Method

This method is designed for the precise and accurate quantification of Methyl 2-(2-bromo-4-methylphenyl)acetate in process samples and as a potential impurity.

Principle of the Method

The sample is dissolved in a suitable diluent and injected into an HPLC system. The separation occurs on a C18 stationary phase, where compounds are separated based on their hydrophobicity. An isocratic mobile phase of acetonitrile and water allows for consistent elution. The analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance, and its concentration is determined by comparing its peak area to that of a certified reference standard.

Materials and Instrumentation

| Item | Specification |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector |

| Data System | Empower 2, Chromeleon, or equivalent |

| Analytical Column | Waters Symmetry C18, 150 x 4.6 mm, 5 µm, or equivalent |

| Mobile Phase A | HPLC Grade Acetonitrile |

| Mobile Phase B | Deionized Water |

| Diluent | Acetonitrile/Water (60:40 v/v) |

| Reference Standard | Methyl 2-(2-bromo-4-methylphenyl)acetate, >99.5% purity |

| Glassware | Class A volumetric flasks and pipettes |

| Filters | 0.45 µm PTFE syringe filters |

Detailed Experimental Protocol

A. Preparation of Solutions

-

Mobile Phase: Prepare a mixture of Acetonitrile and Water in a 60:40 (v/v) ratio. Degas thoroughly by sonication or online degasser before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (Target Concentration 10 µg/mL): Accurately weigh an amount of the test sample expected to contain 1 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Ensure the sample is fully dissolved before injection.[8]

-

Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm PTFE syringe filter to prevent blockage of the HPLC system.[9]

B. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 220 nm |

| Run Time | 15 minutes |

C. System Suitability Testing (SST) Before sample analysis, the system's performance must be verified. Inject the Standard Stock Solution (100 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

-

Tailing Factor: ≤ 2.0

-

Theoretical Plates: ≥ 2000

-

% RSD of Peak Areas: ≤ 2.0%

Causality: SST ensures that the chromatographic system is operating with adequate precision, efficiency, and peak shape to generate reliable data.[2][5]

D. Analysis Workflow & Calculation

The concentration of Methyl 2-(2-bromo-4-methylphenyl)acetate in the sample is calculated using the following formula:

Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard

Method Validation Framework

This method must be validated according to ICH Q2(R1) guidelines to prove its suitability.[1][2]

| Parameter | Objective | Typical Acceptance Criteria |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, matrix). | Peak purity analysis (PDA), no interference at the analyte's retention time in blank/placebo. |

| Linearity | To show that results are directly proportional to the analyte concentration over a specific range. | Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the target concentration. |

| Accuracy | To determine the closeness of the measured value to the true value. | 98.0% to 102.0% recovery of spiked analyte at three levels (e.g., 50%, 100%, 150%).[10] |

| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (%RSD ≤ 2.0%), Intermediate Precision (%RSD ≤ 2.0%). |

| LOD & LOQ | To determine the lowest amount of analyte that can be detected and quantified, respectively. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.[11] |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant impact on results when varying flow rate (±10%), column temp (±5°C), mobile phase composition (±2%). |

Confirmatory Identity & Trace Analysis: GC-MS Method

This method serves as an orthogonal technique to confirm the identity of the analyte peak observed in HPLC and for sensitive quantification at trace levels.

Principle of the Method

A dilute solution of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (helium) onto a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. Eluted compounds enter a mass spectrometer, which ionizes them (typically via Electron Ionization - EI), separates the resulting ions by their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum is a unique fingerprint used for identification. For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity.[6]

Materials and Instrumentation

| Item | Specification |

| GC-MS System | Gas Chromatograph with Autosampler, Mass Spectrometric Detector |

| Analytical Column | Agilent HP-5ms, 30 m x 0.25 mm, 0.25 µm, or equivalent |

| Carrier Gas | Helium, 99.999% purity |

| Solvent | HPLC Grade Ethyl Acetate |

| Reference Standard | Methyl 2-(2-bromo-4-methylphenyl)acetate, >99.5% purity |

| Vials | 2 mL amber glass vials with PTFE-lined septa |

Detailed Experimental Protocol

A. Preparation of Solutions

-

Standard/Sample Solution (1-10 µg/mL): Prepare solutions in high-purity ethyl acetate. The concentration should be optimized based on instrument sensitivity.

B. GC-MS Conditions

| Parameter | Condition |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-350 amu (Full Scan for identification) |

| SIM Ions | For quantification, monitor characteristic ions (e.g., m/z 242/244 [M+], 183/185 [M-COOCH3]+). The bromine isotope pattern (¹⁹Br/⁸¹Br) provides a distinctive confirmation. |

C. Analysis Workflow

Data Interpretation

The identity of Methyl 2-(2-bromo-4-methylphenyl)acetate is confirmed by matching its retention time with that of the reference standard and by comparing its acquired mass spectrum with a reference spectrum. Key features to look for are the molecular ion peaks (m/z 242 and 244, in an approximate 1:1 ratio due to bromine isotopes) and characteristic fragment ions.[12]

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a comprehensive and robust analytical strategy for the quantification and identification of Methyl 2-(2-bromo-4-methylphenyl)acetate. The primary HPLC method is well-suited for routine quality control, offering excellent precision and accuracy. The orthogonal GC-MS method provides unequivocal confirmation of identity and superior sensitivity for trace analysis. Adherence to these protocols, including rigorous system suitability testing and full method validation, will ensure the generation of reliable, reproducible, and defensible data critical for modern drug development and manufacturing.[3]

References

- Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.

- LCGC North America. (2014). Validation of Impurity Methods, Part II.

- Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.

- International Journal of Applied Pharmaceutics. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.

- World Journal of Pharmacy and Pharmaceutical Sciences. (2022). Analytical method validation: A brief review.

- Phenomenex. SAMPLE PREPARATION.

- ChemicalBook. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis.

- Taylor & Francis Online. (2013). Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol.

- PubMed. (2006). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.

- Shared Research Facilities, The Hong Kong University of Science and Technology. (2014). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.

- SIELC Technologies. Separation of 2-Bromo-4'-methylacetophenone on Newcrom R1 HPLC column.

- ResearchGate. (2025). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation | Request PDF.

- Saylor Academy. Spectroscopic Methods of Analysis.

- PubMed. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization.

- Royal Society of Chemistry. (2010). Analytical Methods.

- Pharmatech Associates. (2020). A Guide to Analytical Method Development: Part 2.

- Saylor Academy. Spectroscopic Methods.

- BLDpharm. 1069114-83-5|Methyl 2-(2-bromo-4-methylphenyl)acetate.

- Google Patents. WO2019036685A1 - Methods for hplc analysis.

- Google Patents. IL81079A - Process for the selective para-bromination of phenol and its derivatives.

- YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.

- American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing.

- ResearchGate. Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization | Request PDF.

- BenchChem. Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.

- MDPI. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.

- ChemSynthesis. (2025). methyl 2-bromo-2-phenylacetate.

- Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.

- Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and characterization of 3-( - JOCPR.

- Google Patents. CN101279896B - Preparation of 2-bromo-4-methylphenol.

- IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

- ACS Publications. Bicyclic Guanidinium-Catalyzed Enantioselective Phase-Transfer Alkylation: Direct Access to Pyrroloindolines and Furoindolines - Supporting Information.

- US EPA. (2026). Analytical Methods.

- Royal Society of Chemistry. (2024). Analytical Methods.

Sources

- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 3. particle.dk [particle.dk]

- 4. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]

- 5. wjarr.com [wjarr.com]

- 6. Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 10. iosrjournals.org [iosrjournals.org]

- 11. A Guide to Analytical Method Development: Part 2 – Home [pharmatechassociates.com]

- 12. youtube.com [youtube.com]

Application Notes & Protocols: Safe Handling and Storage of Methyl 2-(2-bromo-4-methylphenyl)acetate

Abstract and Scope

Hazard Identification and Risk Profile

The primary hazards associated with Methyl 2-(2-bromo-4-methylphenyl)acetate are extrapolated from its constituent functional groups: a brominated aromatic ring and a methyl ester.

-

Organobromine Moiety: Brominated aromatic compounds are known to be potential skin and eye irritants. Some organobromine compounds are classified as alkylating agents and may pose long-term health risks, including as potential hormone disruptors[1]. Many are considered persistent organic pollutants, necessitating careful handling to prevent environmental release[2][3][4]. The structurally related compound, 2-Bromo-4-methylphenol, is known to be harmful if swallowed or in contact with the skin and causes skin, eye, and respiratory irritation[5].

-

Methyl Ester Moiety: While simple esters like methyl phenylacetate exhibit low acute toxicity, they can be mild skin irritants[6]. However, the presence of the bromine atom significantly increases reactivity and hazard. The close structural analog, Methyl bromoacetate, is classified as toxic if swallowed and causes severe skin burns and eye damage.

-

Overall Profile: Based on this analysis, Methyl 2-(2-bromo-4-methylphenyl)acetate should be treated as a hazardous substance. It is presumed to be a skin, eye, and respiratory tract irritant, potentially corrosive, and harmful if ingested, inhaled, or absorbed through the skin.

Quantitative Data and Risk Summary

As no specific occupational exposure limits (OELs) exist for this compound, a conservative approach is mandated. All handling should aim to minimize any direct exposure.

| Parameter | Identifier / Value | Source / Rationale |

| GHS Hazard Class (Anticipated) | Acute Toxicity (Oral, Dermal); Skin Corrosion/Irritation; Serious Eye Damage; Specific Target Organ Toxicity | Based on analogs like Methyl Bromoacetate and 2-Bromo-4-methylphenol[5]. |

| Primary Exposure Routes | Inhalation of aerosols, Dermal contact, Ocular contact, Ingestion | Standard routes for a solid/liquid research chemical. |

| Key Incompatibilities | Strong oxidizing agents, Strong bases, Strong reducing agents | Common incompatibilities for ester compounds[7][8]. |

| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO₂), hydrogen bromide (HBr) gas. | Standard for halogenated organic compounds. |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls followed by appropriate PPE, is essential.

Engineering Controls: The First Line of Defense

The causality for relying on engineering controls is to physically isolate the researcher from the chemical hazard, thereby minimizing the risk of exposure.

-

Chemical Fume Hood: All manipulations of Methyl 2-(2-bromo-4-methylphenyl)acetate, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm). This prevents the inhalation of any dust, aerosols, or vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation (6-12 air changes per hour) to dilute any fugitive emissions.

-

Safety Stations: A certified safety shower and eyewash station must be readily accessible within a 10-second travel distance from the handling area.

Personal Protective Equipment (PPE) Protocol

PPE must be worn at all times when handling the compound. The selection is based on preventing the primary exposure routes identified in Section 2.1[9][10].

-

Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory[11]. When there is a significant risk of splashing (e.g., transferring large volumes, heating), a full-face shield must be worn in addition to safety goggles[12].

-

Hand Protection: Due to the risk of skin irritation and absorption, chemically resistant gloves are required. Double-gloving with nitrile gloves (minimum thickness 0.11 mm) is the recommended protocol[8][13]. Gloves must be inspected for tears or holes before each use and removed promptly without touching the outer surface if contamination occurs. Change gloves immediately after handling the compound.

-

Body Protection: A flame-resistant laboratory coat, fully buttoned, is required. Ensure clothing covers all exposed skin on the arms.

-

Footwear: Closed-toe and closed-heel shoes that fully cover the foot are mandatory. Perforated shoes or sandals are strictly prohibited.

Experimental Workflow: Safe Handling Protocols

The following workflow is designed as a self-validating system, with checks and decontamination steps built in to ensure safety throughout the process.

General Handling Workflow Diagram

Caption: Workflow for the safe handling of Methyl 2-(2-bromo-4-methylphenyl)acetate.

Protocol: Weighing and Transferring Solid Compound

-

Preparation: Designate a specific area within the chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

-

Tare Container: Place a tared, sealed receiving vial or flask on an analytical balance inside the fume hood.

-

Transfer: Using a clean, dedicated spatula, carefully transfer the desired amount of Methyl 2-(2-bromo-4-methylphenyl)acetate from the stock bottle to the receiving container. Perform this action slowly to minimize the generation of airborne dust or particles.

-

Seal and Clean: Immediately cap both the stock bottle and the receiving container. Wipe the exterior of both containers and the spatula with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth in the solid hazardous waste container.

-

Final Weighing: Record the final weight.

Protocol: Solution Preparation

-

Initial Step: Following the transfer protocol above, ensure the solid is in the final reaction or storage vessel.

-

Solvent Addition: Within the fume hood, slowly add the desired solvent to the vessel via a pipette or cannula, directing the stream down the inner wall of the container to avoid splashing.

-

Dissolution: Cap the vessel and mix via swirling, vortexing, or magnetic stirring until the solid is fully dissolved. If heating is required, use a controlled heating mantle and condenser to prevent vapor release.

Storage and Stability

Improper storage can lead to degradation of the compound and create unforeseen hazards.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area[7]. The storage location should be a designated cabinet for reactive or toxic chemicals.

-

Light Sensitivity: Some related aromatic compounds are light-sensitive[14]. As a precaution, store the compound in an amber vial or in a dark location to prevent potential photodegradation.

-

Segregation: Store separately from incompatible materials, particularly strong bases (which could catalyze hydrolysis of the ester) and strong oxidizing agents[8].

-

Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace moisture and air, which could contribute to slow hydrolysis.

Spill Management and Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

Personnel Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[14].

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention[5].

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[15].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[14].